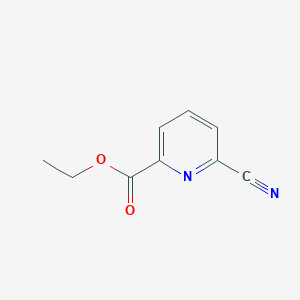

Ethyl 6-cyanopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOOHRDXEPERKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540099 | |

| Record name | Ethyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97483-79-9 | |

| Record name | Ethyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-Cyanopicolinate: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in the structure of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle in drug design. Within this class, bifunctional pyridines—those bearing multiple reactive handles—are of paramount importance as versatile building blocks. Ethyl 6-cyanopicolinate, a molecule featuring both an ester and a nitrile group on a pyridine core, represents a quintessential example of such a strategic intermediate. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development, grounding theoretical knowledge in practical, field-proven insights.

Core Properties and Identification

Proper identification and understanding of the physicochemical properties of a starting material are foundational to its effective use in synthesis.

Chemical Identity

-

Systematic Name: Ethyl 6-cyanopyridine-2-carboxylate[1]

-

Common Synonyms: this compound

-

CAS Number: 97483-79-9[1]

-

Molecular Formula: C₉H₈N₂O₂[1]

-

Molecular Weight: 176.17 g/mol [1]

Physicochemical Data

All quantitative data for this compound are summarized in the table below for ease of reference. This data is critical for reaction planning, including solvent selection, purification methods, and storage.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 71-72 °C | |

| Boiling Point | 330.0 ± 27.0 °C (at 760 mmHg) | |

| Purity (Typical) | ≥97% | |

| Storage | Store at room temperature under an inert atmosphere. |

Synthesis Protocol: A Validated Approach

The most common and industrially scalable synthesis of this compound involves the nucleophilic substitution of a halogen at the 6-position of a pyridine ring with a cyanide source. This is typically achieved via transition-metal catalysis, most often with palladium. The precursor, ethyl 6-halopicolinate, is readily available.

The causality behind this choice is twofold:

-

Precursor Accessibility: Ethyl 6-chloro- or 6-bromopicolinate are standard commercial reagents, making this a convergent and economical route.

-

Reaction Efficiency: Palladium-catalyzed cyanation of aryl halides is a well-established, high-yielding transformation with broad functional group tolerance, minimizing the need for extensive protecting group chemistry.[2][3]

Experimental Workflow: Palladium-Catalyzed Cyanation

This protocol describes a reliable method for the synthesis of this compound from Ethyl 6-bromopicolinate.

Materials:

-

Ethyl 6-bromopicolinate

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) or Zinc Cyanide (Zn(CN)₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylacetamide (DMAC), anhydrous

-

Ethyl acetate (EtOAc)

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 6-bromopicolinate (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.25-0.3 eq), sodium carbonate (1.0 eq), and Palladium(II) acetate (0.1-0.5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form.

-

Solvent Addition and Heating: Add anhydrous DMAC to the flask. Heat the reaction mixture to 120-140 °C with vigorous stirring. The elevated temperature is necessary to facilitate the oxidative addition of the aryl bromide to the palladium center.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Filter the slurry through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMAC, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Diagram: Synthesis Workflow

Caption: Workflow for Palladium-Catalyzed Cyanation.

Reactivity and Chemical Transformations

This compound possesses two key functional groups that dictate its reactivity: the nitrile and the ethyl ester. This duality allows for selective or sequential transformations, making it a highly valuable intermediate.

1. Reactions at the Ester Group:

-

Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a water/alcohol mixture) to yield 6-cyano-2-pyridinecarboxylic acid . This transformation is fundamental for subsequent amide bond formations or decarboxylation reactions. The carboxylic acid is a key intermediate for coupling with amines to form a wide array of amide derivatives.

-

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the ethyl ester can be converted to other alkyl esters.

2. Reactions at the Nitrile Group:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid, yielding pyridine-2,6-dicarboxylic acid. This reaction requires harsher conditions than ester hydrolysis, allowing for selective manipulation.

-

Reduction: The nitrile can be reduced to a primary amine (6-(aminomethyl)picolinate) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a versatile synthetic handle.

-

Conversion to Tetrazoles: The nitrile group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

Diagram: Key Reactivity Pathways

Caption: Major chemical transformations of this compound.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a scaffold for constructing more complex, biologically active molecules. The pyridine core is a frequent motif in pharmaceuticals, and the cyano and ester groups provide entry points for diversification.

-

Scaffold for Enzyme Inhibitors: Pyridine carboxylic acids are known to form the basis of many enzyme inhibitors.[4] The ability to convert this compound into either the corresponding carboxylic acid or amide derivatives allows for the exploration of structure-activity relationships (SAR) by probing interactions within an enzyme's active site.

-

Synthesis of Quinolone Antibiotics: The structural framework of this molecule is related to intermediates used in the synthesis of quinolone and fluoroquinolone antibacterials.[5] These syntheses often involve the construction of a fused ring system onto the pyridine core.

-

Development of Novel Heterocyclic Systems: The dual reactivity allows for intramolecular cyclization reactions to form novel fused heterocyclic systems, which are a rich source of new chemical entities in drug discovery programs. For instance, reaction sequences involving both the cyano and a derivative of the ester group can lead to pyridopyrimidines or other complex scaffolds.[6]

Spectroscopic Characterization

Accurate interpretation of spectroscopic data is essential for reaction monitoring and product verification. The following sections detail the expected spectral characteristics of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

| ~3030-3080 | C-H stretch | Aromatic C-H on the pyridine ring. |

| ~2980 | C-H stretch | Aliphatic C-H from the ethyl group. |

| ~2220 | C≡N stretch | Strong, sharp peak characteristic of a nitrile. [7] |

| ~1720-1740 | C=O stretch | Strong peak characteristic of an ester carbonyl. |

| ~1590, 1470 | C=C/C=N stretch | Pyridine ring vibrations. |

| ~1250, 1140 | C-O stretch | Ester C-O single bond stretches. |

The presence of strong, distinct peaks for both the nitrile and the ester carbonyl are the most telling features in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is highly predictable and provides unambiguous confirmation of the structure.

-

Ethyl Group: A quartet signal around δ 4.4-4.5 ppm (2H) corresponding to the -O-CH₂- protons, coupled to the methyl group. A triplet signal around δ 1.4-1.5 ppm (3H) for the -CH₃ protons, coupled to the methylene group.

-

Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.5-8.5 ppm ). They will form a complex splitting pattern (likely a triplet and two doublets or a doublet of doublets) due to their coupling with each other. The exact shifts are influenced by the electron-withdrawing nature of the nitrile and ester groups.

¹³C NMR: The carbon NMR spectrum will show 9 distinct signals, confirming the presence of all carbons in the molecule.

-

Carbonyl Carbon (C=O): ~δ 164-166 ppm.

-

Pyridine Ring Carbons: 5 signals in the range of ~δ 120-155 ppm. The carbon bearing the cyano group (C6) and the carbon bearing the ester group (C2) will be quaternary and may show weaker signals.

-

Nitrile Carbon (C≡N): ~δ 116-118 ppm.

-

Ethyl Group Carbons: -O-C H₂- at ~δ 62 ppm and -C H₃ at ~δ 14 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 176 . Key fragmentation patterns would include:

-

Loss of the ethoxy group (-OC₂H₅), resulting in a fragment at m/z = 131 .

-

Loss of an ethyl radical (-C₂H₅), resulting in a fragment at m/z = 147 .

-

A fragment corresponding to the pyridine ring with the cyano group after cleavage of the ester.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory.

-

Hazard Classification: this compound is classified as harmful if swallowed (H302).[8]

-

GHS Pictogram: GHS07 (Exclamation Mark).[8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (P280).[8]

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[8]

-

Toxicity Insight: The toxicity profile is partly driven by the cyano group. While covalently bound in the nitrile, care must be taken to avoid conditions (e.g., strong acids) that could potentially release hydrogen cyanide gas.[9][10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point into a vast chemical space of pharmaceutically relevant molecules. Its well-defined properties, straightforward synthesis, and predictable, orthogonal reactivity at its two functional groups make it an invaluable tool. By understanding the principles laid out in this guide, researchers can confidently leverage this compound to accelerate the discovery and development of the next generation of therapeutic agents.

References

- 1. This compound | C9H8N2O2 | CID 13415158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 4. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. This compound | 97483-79-9 [sigmaaldrich.com]

- 9. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

Physicochemical properties of Ethyl 6-cyanopicolinate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-Cyanopicolinate

Introduction

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, featuring both a nitrile and an ethyl ester group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules. Pyridine and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties and ability to participate in hydrogen bonding and metal coordination.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics to effectively utilize it in their research and development endeavors. The information presented herein is a synthesis of available experimental data and expert analysis based on established chemical principles and data from analogous structures.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are critical for designing synthetic routes, developing analytical methods, and predicting pharmacokinetic and pharmacodynamic profiles in drug discovery.

| Property | Value | Source(s) |

| CAS Number | 97483-79-9 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [4] |

| IUPAC Name | ethyl 6-cyanopyridine-2-carboxylate | [3] |

| Synonyms | This compound, Ethyl 6-cyanopyridine-2-carboxylate | [2] |

| Physical Form | Solid | [2][4] |

| Melting Point | 71-72 °C | [2][4] |

| Boiling Point | 330.0 ± 27.0 °C (at 760 mmHg) | [2][4] |

| Calculated LogP | ~1.5 - 1.8 (Estimated) | [5] |

| pKa (Pyridine N) | ~2.0 - 3.0 (Estimated) | [6] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents like methanol, ethanol, acetone, ethyl acetate, and dichloromethane. | [7][8] |

Elucidation of Key Parameters

-

pKa: The pKa of the conjugate acid of this compound, corresponding to the protonation of the pyridine nitrogen, has not been experimentally determined. The parent compound, pyridine, has a pKa of 5.25. The presence of two electron-withdrawing groups (the 2-ester and 6-cyano groups) is expected to significantly decrease the basicity of the pyridine nitrogen. Therefore, the pKa is estimated to be in the range of 2.0 to 3.0, making it a weakly basic compound.[6]

-

Solubility: As a solid organic molecule with moderate polarity, this compound is expected to have low solubility in water. Its structure allows for hydrogen bonding with protic solvents via the pyridine nitrogen and ester oxygens, while the aromatic ring and ethyl chain contribute to its solubility in a range of common organic solvents.[7][8] For drug development purposes, formulation with co-solvents or excipients may be necessary for aqueous delivery.

Spectral Characteristics and Structural Confirmation

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound. While a public repository of spectra for this compound is not available, its spectral characteristics can be reliably predicted based on its functional groups and the analysis of closely related structures.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 8.2-8.0 ppm (t, 1H): This triplet corresponds to the proton at the 4-position of the pyridine ring (H-4). It is coupled to the protons at positions 3 and 5, resulting in a triplet.

-

δ 8.0-7.8 ppm (d, 1H): This doublet is assigned to the proton at the 3-position (H-3), coupled to the proton at H-4.

-

δ 7.8-7.6 ppm (d, 1H): This doublet corresponds to the proton at the 5-position (H-5), coupled to the proton at H-4. The electron-withdrawing nature of the adjacent cyano group would shift this proton downfield.

-

δ 4.5 ppm (q, 2H): A quartet representing the methylene protons (-CH₂-) of the ethyl ester group, coupled to the methyl protons.

-

δ 1.4 ppm (t, 3H): A triplet corresponding to the terminal methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~164 ppm: Carbonyl carbon of the ester group.

-

δ ~150 ppm: Quaternary carbon at the 2-position of the pyridine ring (C-2), attached to the ester.

-

δ ~140 ppm: Quaternary carbon at the 6-position (C-6), attached to the nitrile.

-

δ ~138 ppm: Aromatic methine carbon (C-4).

-

δ ~128 ppm: Aromatic methine carbon (C-3 or C-5).

-

δ ~125 ppm: Aromatic methine carbon (C-5 or C-3).

-

δ ~117 ppm: Nitrile carbon (-C≡N).

-

δ ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂-).

-

δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

Predicted Infrared (IR) Spectrum

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic pyridine ring.[10]

-

~2980 cm⁻¹: C-H stretching of the ethyl group.[10]

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.[1]

-

~1725 cm⁻¹: A strong absorption from the carbonyl (C=O) stretch of the saturated ester.[10]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[10]

-

~1250 cm⁻¹: C-O stretching of the ester group.[10]

Predicted Mass Spectrum (Electron Ionization)

-

m/z = 176: Molecular ion peak [M]⁺.

-

m/z = 148: Loss of ethylene (-C₂H₄) from the ethyl ester via McLafferty rearrangement.

-

m/z = 131: Loss of the ethoxy group (-OC₂H₅).

-

m/z = 103: Loss of both the ethoxycarbonyl group (-COOC₂H₅).

Reactivity and Stability

The reactivity of this compound is dominated by its three key functional components: the pyridine ring, the ethyl ester, and the cyano group.

-

Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding 6-cyanopicolinic acid. Basic hydrolysis (saponification) is typically irreversible and proceeds readily.

-

Aminolysis/Amidation: The ester can react with primary or secondary amines to form the corresponding amides. This reaction can be slow and may require catalysis, for which related pyridone structures have shown efficacy.[11]

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

-

-

Cyano Group: The nitrile group is relatively stable but can undergo:

-

Hydrolysis: Vigorous acidic or basic conditions can hydrolyze the nitrile to a carboxylic acid (via an intermediate amide). This offers a synthetic route to pyridine-2,6-dicarboxylic acid derivatives.

-

Reduction: The nitrile can be reduced to a primary amine (6-(aminomethyl)picolinate) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

-

Pyridine Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen and the two electron-withdrawing substituents. This deactivates the ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution is possible, but would require a leaving group on the ring, which is absent in this structure.

The compound should be stored at room temperature in a well-sealed container, away from strong acids, bases, and oxidizing agents to prevent degradation.[2][4]

Caption: Key reactivity pathways of this compound.

Analytical Methodologies: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A reverse-phase method would be ideal, separating the compound based on its hydrophobicity.

Self-Validating HPLC Protocol

This protocol is designed to be self-validating by including system suitability checks and controls.

1. Instrumentation and Materials:

-

HPLC system with UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile:Water

-

This compound reference standard and sample for analysis

2. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine ring)

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-17 min: 90% B

-

17.1-20 min: 30% B (re-equilibration)

-

3. Sample Preparation:

-

Reference Standard: Accurately weigh ~10 mg of reference standard and dissolve in 10 mL of diluent to make a 1 mg/mL stock. Dilute 1:10 to create a 0.1 mg/mL working solution.

-

Sample: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in the same diluent.

4. System Suitability Testing (SST):

-

Inject the working standard solution five times.

-

Acceptance Criteria:

-

The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

These checks ensure the system is performing consistently before sample analysis.

-

5. Analysis and Calculation:

-

Inject the blank (diluent), followed by the working standard, and then the sample solution.

-

Integrate the peak areas in the chromatograms.

-

Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 254 nm.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Caption: HPLC workflow for purity analysis.

Safety and Handling

This compound is classified as harmful if swallowed.[2][4] Standard laboratory safety precautions should be observed when handling this compound.

-

GHS Classification:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Handling: Avoid ingestion and inhalation. Avoid contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[2][4]

Conclusion

This compound is a valuable heterocyclic building block with well-defined physicochemical properties. Its moderate lipophilicity, weak basicity, and the distinct reactivity of its ester and nitrile functional groups make it a versatile substrate for synthetic transformations. The analytical methods and spectral predictions outlined in this guide provide a robust framework for its characterization and quality control. A thorough understanding of these properties is paramount for any scientist aiming to leverage this compound in the fields of drug discovery, materials science, or synthetic chemistry.

References

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 97483-79-9 [sigmaaldrich.cn]

- 3. This compound | C9H8N2O2 | CID 13415158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 97483-79-9 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Properties of Solvents Used in Organic Chemistry [murov.info]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 9. Ethyl 6-acetylpyridine-2-carboxylate | C10H11NO3 | CID 11586434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethyl 6-cyanopicolinate

Abstract: Ethyl 6-cyanopicolinate is a bifunctional heterocyclic compound featuring a pyridine core, a functionality central to numerous applications in medicinal chemistry and material science. Its unique electronic and structural characteristics, conferred by the presence of both an electron-withdrawing cyano group and an ethyl ester moiety, make it a valuable and versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, molecular weight, physicochemical properties, and the analytical methodologies required for its structural verification. The content is tailored for researchers, chemists, and drug development professionals who utilize such building blocks in their synthetic and discovery workflows.

Core Chemical Identity

Precise identification is the foundation of all chemical research and development. This compound is unambiguously defined by a set of internationally recognized identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 6-cyanopyridine-2-carboxylate | [1] |

| Synonyms | Ethyl 6-cyano-2-pyridinecarboxylate | [2][3][4] |

| CAS Number | 97483-79-9 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2][3] |

| SMILES | CCOC(=O)C1=CC=CC(=N1)C#N | [1] |

| InChI | 1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3 | [1][2][3] |

| InChIKey | FYOOHRDXEPERKP-UHFFFAOYSA-N | [1][2] |

Molecular Structure and Weight Analysis

The molecular architecture of this compound dictates its reactivity and utility as a synthetic precursor. The structure consists of a central pyridine ring substituted at the 2- and 6-positions.

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom and the attached electron-withdrawing groups make the ring electron-deficient, influencing its reactivity in synthetic transformations.

-

Ethyl Ester Group (-COOEt): Located at the C2 position, this group serves as a versatile chemical handle for modifications such as hydrolysis to the corresponding carboxylic acid or amidation.

-

Cyano Group (-C≡N): Positioned at the C6 position, the nitrile functionality is a key precursor for various other functional groups, including amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition).

Caption: Connectivity diagram of this compound.

Molecular Weight

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions. Based on its molecular formula, C₉H₈N₂O₂, the molecular weight is calculated as follows:

This value is confirmed experimentally via mass spectrometry.

Physicochemical Properties

The physical properties of a compound are essential for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Physical Form | Solid | [2][3] |

| Melting Point | 71-72 °C | [2] |

| Boiling Point | 330.0 ± 27.0 °C (at 760 mmHg) | [2] |

| Storage | Store at room temperature | [2] |

| Purity (Typical) | ≥97% | [2][3] |

Protocol for Structural Elucidation and Validation

Ensuring the structural integrity and purity of a starting material like this compound is paramount for the success and reproducibility of subsequent synthetic steps. A multi-technique analytical workflow provides a self-validating system for confirmation.

Caption: Standard workflow for the validation of a chemical intermediate.

Step-by-Step Analytical Protocol:

1. Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.

- Objective: To verify the presence of the nitrile and ester functionalities.

- Methodology: A small sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or a thin film.

- Expected Peaks & Causality:

- ~2230-2210 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N (nitrile) stretching vibration. A similar cyanopyridine compound shows a strong band at 2207 cm⁻¹.[5]

- ~1725-1710 cm⁻¹: A strong absorption from the C=O (ester carbonyl) stretch.

- ~1300-1150 cm⁻¹: Strong C-O stretching vibrations associated with the ester group.

- ~1600-1450 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching of the pyridine ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework, confirming the precise connectivity of the atoms.

- Objective: To confirm the molecular skeleton and the relative positions of the substituents.

- Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer.

- Expected ¹H NMR Signals:

- ~4.4 ppm (quartet, 2H): Protons of the -O-CH₂ -CH₃ group, split into a quartet by the adjacent methyl group.

- ~1.4 ppm (triplet, 3H): Protons of the -O-CH₂-CH₃ group, split into a triplet by the adjacent methylene group.

- ~7.8-8.2 ppm (3H): Three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, with coupling patterns (doublets, triplets) confirming their relative positions.

- Expected ¹³C NMR Signals:

- Signals for the two distinct carbons of the ethyl group.

- A signal for the ester carbonyl carbon (~164 ppm).

- A signal for the nitrile carbon (~117 ppm).

- Signals for the five distinct carbons of the pyridine ring.

3. Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound, serving as the final confirmation of the molecular formula.

- Objective: To confirm the molecular weight of 176.17 g/mol .

- Methodology: The sample is ionized (e.g., by Electron Impact or Electrospray Ionization) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

- Expected Result: A prominent molecular ion peak ([M]⁺) at m/z ≈ 176. This confirms that the compound has the correct elemental composition of C₉H₈N₂O₂.

Applications in Research and Drug Development

This compound is not an end product but a crucial intermediate. Its value lies in the orthogonal reactivity of its two primary functional groups, making it a powerful building block for combinatorial chemistry and targeted synthesis.

-

Scaffold for Bioactive Molecules: The 2-amino-3-cyanopyridine scaffold, readily accessible from precursors like this compound, is a privileged structure in medicinal chemistry, forming the core of drugs with diverse therapeutic properties.[5]

-

Synthesis of Kinase Inhibitors: Many small-molecule kinase inhibitors, particularly those targeting pathways in oncology, incorporate substituted pyridine or similar heterocyclic cores.[6] The functional handles on this compound allow for the systematic introduction of pharmacophores to build libraries of potential drug candidates.

-

Precursor for Novel Ligands: The ester and nitrile groups can be elaborated into more complex structures, making the molecule a key starting material for the synthesis of novel ligands for metal catalysis or functional materials.

Conclusion

This compound is a well-defined chemical entity whose molecular structure and weight have been unequivocally established through standard analytical techniques. Its strategic placement of versatile ester and nitrile functional groups on a biologically relevant pyridine core underpins its significance as a high-value intermediate. For researchers in synthetic chemistry and drug discovery, a thorough understanding and analytical validation of this molecule are critical first steps toward the successful development of novel, complex, and potentially therapeutic agents.

References

- 1. This compound | C9H8N2O2 | CID 13415158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 97483-79-9 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 97483-79-9 [sigmaaldrich.cn]

- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 6-Cyanopicolinate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 6-cyanopicolinate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science, serving as a key intermediate for a range of high-value compounds. Its rigid pyridine core, substituted with both an electron-withdrawing nitrile and an ester functional group, offers versatile handles for molecular elaboration. This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most prevalent methods, including transition-metal-catalyzed cyanation of halopyridines and the modified Reissert-Henze reaction of pyridine N-oxides. The objective is to equip researchers with the fundamental knowledge and practical insights required to select and execute the optimal synthetic route for their specific application.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] this compound (PubChem CID: 13415158) distinguishes itself as a particularly valuable derivative.[2] The C6-cyano group is not merely a placeholder; it is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening numerous pathways for analog synthesis.[3] The C2-ester provides a convenient point for amide coupling or further reduction. This dual functionality makes it an ideal starting material for constructing complex molecular architectures.

This document moves beyond a simple recitation of recipes. It aims to provide a causal understanding of each synthetic choice, empowering the scientist to troubleshoot and adapt these methodologies.

Core Synthetic Strategy 1: Transition-Metal-Catalyzed Cyanation of Ethyl 6-Halopicolinates

The most direct and widely adopted approach for synthesizing this compound begins with an appropriately halogenated precursor, typically Ethyl 6-chloro- or 6-bromopicolinate. The conversion of the C-X bond (where X = Cl, Br) to a C-CN bond is efficiently achieved through transition-metal catalysis, most commonly employing palladium or nickel complexes.[4]

Mechanistic Rationale: The Catalytic Cycle

This transformation proceeds via a well-established catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

-

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the aryl-halide bond of the starting picolinate, forming a new organometallic complex.

-

Ligand Exchange (Transmetalation/Salt Metathesis): The cyanide source (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]) exchanges its cyanide anion with the halide on the metal center.[3][4][5] The choice of cyanide source is critical; zinc cyanide is often preferred for its lower toxicity and moisture tolerance compared to alkali metal cyanides.

-

Reductive Elimination: The final step involves the formation of the C-CN bond as the nitrile and the aryl group are eliminated from the metal center, which is simultaneously reduced back to its catalytically active low-valent state.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium, often enabling the use of less reactive but more economical aryl chlorides.[5][6]

Visualizing the Catalytic Pathway

Caption: Catalytic cycle for the cyanation of ethyl 6-halopicolinate.

Experimental Protocol: Nickel-Catalyzed Cyanation

The following protocol is a representative procedure adapted from modern nickel-catalyzed methodologies.[4][5]

Materials:

-

Ethyl 6-chloropicolinate (1.0 equiv)

-

Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

-

NiCl₂·dppf (or similar Ni(II) precatalyst with a phosphine ligand) (2-5 mol%)

-

DMAP (N,N-Dimethylaminopyridine) (10-20 mol%) - Acts as an additive to improve reaction efficiency.

-

Anhydrous, degassed solvent (e.g., DMA, DMF, or NMP)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Ethyl 6-chloropicolinate, zinc cyanide, the nickel precatalyst, and DMAP.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Carefully filter the mixture through a pad of Celite to remove insoluble inorganic salts.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Summary: Representative Yields

| Starting Material | Catalyst System | Cyanide Source | Yield (%) | Reference |

| Ethyl 6-chloropicolinate | NiCl₂/dppf/Zn | Zn(CN)₂ | ~85-95% | [4] |

| Ethyl 6-bromopicolinate | Pd₂(dba)₃/dppf | K₄[Fe(CN)₆] | ~80-90% | [3] |

| Aryl Halides (general) | NiCl₂·6H₂O/dppf | Zn(CN)₂ | Good to Excellent | [4] |

Core Synthetic Strategy 2: The Reissert-Henze Reaction from Pyridine N-Oxide

An alternative and classic approach avoids halogenated starting materials, instead beginning with Ethyl picolinate. The key is to first oxidize the pyridine nitrogen to form the corresponding N-oxide. This activation step is crucial for the subsequent introduction of the cyanide group at the C2 or C6 position via the Reissert-Henze reaction.[7]

Mechanistic Rationale: N-Oxide Activation

Pyridine itself is electron-deficient and resistant to nucleophilic attack. Oxidation to the N-oxide dramatically changes its electronic properties. The N-oxide can be activated by an electrophilic reagent, such as benzoyl chloride or trimethylsilyl cyanide (TMSCN), making the C2 and C6 positions highly electrophilic and susceptible to attack by a cyanide nucleophile.[7][8]

The reaction with TMSCN is particularly effective. The trimethylsilyl group coordinates to the N-oxide oxygen, while the cyanide anion attacks the C6 position. A subsequent elimination step rearomatizes the ring and transfers the silyl group, yielding the final 6-cyanopicolinate product.[7]

Visualizing the Reissert-Henze Pathway

Caption: Simplified workflow for the modified Reissert-Henze reaction.

Experimental Protocol: Modified Reissert-Henze Reaction

This protocol describes the cyanation of a pyridine N-oxide using trimethylsilyl cyanide.[7]

Step 1: N-Oxidation

-

Dissolve Ethyl picolinate in a suitable solvent like dichloromethane (DCM).

-

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work up by washing with a sodium bicarbonate solution and brine, then dry and concentrate to obtain Ethyl picolinate N-oxide.

Step 2: Cyanation

-

Dissolve the Ethyl picolinate N-oxide (1.0 equiv) in an anhydrous solvent such as acetonitrile or DCM under an inert atmosphere.

-

Add trimethylsilyl cyanide (TMSCN) (1.5-2.0 equiv).

-

Optionally, add a catalyst like triethylamine or zinc iodide to facilitate the reaction.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

-

Upon completion, carefully quench the reaction with an aqueous solution of sodium bicarbonate. (Caution: Quenching TMSCN can release HCN gas).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield this compound.

Comparative Analysis and Process Considerations

| Feature | Route 1: Metal Catalysis | Route 2: Reissert-Henze |

| Starting Material | Ethyl 6-halopicolinate | Ethyl picolinate |

| Reagent Toxicity | Moderate (Metal catalysts, ligands). Cyanide source toxicity varies. | High (Requires handling of N-oxides and cyanide reagents like TMSCN). |

| Number of Steps | Typically 1 step from halo-ester. | 2 steps from commercially available ester (oxidation + cyanation). |

| Scalability | Generally high; well-established in process chemistry. | Scalability can be challenging due to N-oxide stability and quench safety. |

| Cost | Can be high due to palladium catalysts, though nickel offers a cheaper alternative. Halogenated starting materials may be more expensive. | Starting material (Ethyl picolinate) is inexpensive, but m-CPBA and TMSCN add cost. |

| Substrate Scope | Very broad; tolerant of many functional groups.[4] | Can be limited by substituents that interfere with N-oxidation or cyanation. |

Critical Safety Protocols for Cyanide Use

Working with any cyanide source requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

-

Handling: Metal cyanides (KCN, Zn(CN)₂) are toxic solids. Avoid creating dust. TMSCN is a volatile and highly toxic liquid.

-

Quenching: Never add acid to a cyanide-containing solution, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All excess cyanide reagents and reaction waste must be quenched by slowly adding to a stirred, cooled (ice bath) solution of aqueous sodium hypochlorite (bleach) and sodium hydroxide. The basic pH (>10) must be maintained to ensure the cyanide is oxidized to the much less toxic cyanate ion.

-

Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved via the transition-metal-catalyzed cyanation of an ethyl 6-halopicolinate precursor. This method is robust, scalable, and benefits from ongoing developments in catalysis that improve efficiency and reduce cost, particularly with the use of nickel-based systems. The Reissert-Henze reaction provides a viable alternative, especially when halogenated precursors are unavailable, though it involves an additional synthetic step and requires careful handling of N-oxides. The selection of a specific route will ultimately depend on factors including the cost and availability of starting materials, scalability requirements, and the laboratory's capabilities for handling specific reagents safely.

References

- 1. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H8N2O2 | CID 13415158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-Cyanopicolinate

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 6-cyanopicolinate, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and theoretical principles.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound (C₉H₈N₂O₂) is a disubstituted pyridine derivative featuring an ethyl ester at the 2-position and a nitrile group at the 6-position. The precise arrangement of these functional groups is critical to its reactivity and its utility as a building block in the synthesis of more complex molecules. Unambiguous structural confirmation is therefore a prerequisite for its use in any research or development setting. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and purity of this compound. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a detailed interpretation based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Rationale for Experimental Choices: ¹H NMR provides a detailed picture of the hydrogen environments in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration gives the relative number of protons in a given environment. For this compound, we expect distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | Doublet of doublets | 1H | H-4 |

| ~8.00 | Doublet of doublets | 1H | H-3 |

| ~7.85 | Doublet of doublets | 1H | H-5 |

| 4.50 | Quartet | 2H | -OCH₂CH₃ |

| 1.45 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Region (7.8-8.2 ppm): The three protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrile and ester groups. The specific chemical shifts and coupling constants will be influenced by the positions of the substituents. Based on data for similar 2,6-disubstituted pyridines, the H-4 proton is likely to be the most downfield, followed by H-3 and H-5. The coupling between these protons (J-coupling) would result in doublet of doublets patterns for each.

-

Ethyl Ester Group: The methylene protons (-OCH₂-) of the ethyl group are adjacent to an oxygen atom, which deshields them, causing them to resonate around 4.50 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and appear upfield around 1.45 ppm. They are split into a triplet by the two adjacent methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Choices: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, proton-decoupled ¹³C NMR spectra are simpler, with each unique carbon atom typically giving a single peak. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~151 | C-2 |

| ~148 | C-6 |

| ~139 | C-4 |

| ~129 | C-3 |

| ~128 | C-5 |

| ~117 | C≡N (Nitrile) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl and Nitrile Carbons: The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 164 ppm.[1] The nitrile carbon is also characteristically found in the 110-125 ppm range.[1]

-

Aromatic Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the substituents. The carbons directly attached to the electron-withdrawing ester (C-2) and nitrile (C-6) groups are expected to be significantly downfield. The other ring carbons (C-3, C-4, and C-5) will appear at slightly higher field.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) attached to the oxygen will be deshielded and appear around 62 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around 14 ppm.[1]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is most common to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Diagram of the NMR Experimental Workflow:

References

An In-depth Technical Guide to Ethyl 6-cyanopicolinate: Commercial Availability, Procurement, and Application in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 6-cyanopicolinate (CAS No. 97483-79-9). It moves beyond a simple catalog listing to provide field-proven insights into its procurement, handling, and strategic application as a pivotal building block in modern pharmaceutical research.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named ethyl 6-cyanopyridine-2-carboxylate, is a bifunctional heterocyclic compound.[1] Its structure incorporates a pyridine ring functionalized with both an ethyl ester and a nitrile group. This unique arrangement makes it a highly versatile intermediate, allowing for sequential or orthogonal chemical modifications. The nitrile can be hydrolyzed, reduced, or converted to other functional groups, while the ester provides a handle for amide bond formation or reduction.

The fundamental properties of this reagent are critical for experimental design, including reaction setup, purification, and storage. Key data, compiled from authoritative sources, are summarized below.

| Property | Value | Source |

| CAS Number | 97483-79-9 | Sigma-Aldrich[2], PubChem[1] |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 176.17 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2], CymitQuimica[3] |

| Melting Point | 71-72 °C | Sigma-Aldrich[2] |

| Boiling Point | 330.0 ± 27.0 °C at 760 mmHg | Sigma-Aldrich[2] |

| Purity (Typical) | ≥97% | Sigma-Aldrich[2], CymitQuimica[3] |

| IUPAC Name | ethyl 6-cyanopyridine-2-carboxylate | PubChem[1] |

| InChI Key | FYOOHRDXEPERKP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCOC(=O)C1=CC=CC(=N1)C#N | PubChem[1] |

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers catering to different scales, from discovery research to process development. The choice of supplier often depends on the required quantity, purity, and the availability of comprehensive documentation, such as a Certificate of Analysis (CoA) or Safety Data Sheet (SDS).

Key Commercial Suppliers

| Supplier | Typical Quantities Offered | Notes |

| Sigma-Aldrich (Merck) | Gram to multi-gram scale | Offers detailed documentation (CoA, COO) and technical service.[2][4] |

| ChemScene | Milligram to multi-gram; Custom Synthesis | Provides a range of building blocks for drug discovery and offers custom synthesis services.[5] |

| CymitQuimica | 100mg, 250mg, 1g | European supplier focused on building blocks for laboratory use.[3] |

| Cenmed | Gram scale (e.g., 5g) | Distributor for various manufacturers like Aladdin Scientific.[6] |

| BLD Pharm | Research quantities; Custom Synthesis | Offers related picolinate derivatives and custom synthesis services.[7][8] |

Procurement Strategy: A Researcher's Workflow

Selecting the right supplier is a critical step that can impact experimental outcomes and timelines. The process involves more than just finding the lowest price; it requires a systematic evaluation of project needs against supplier offerings.

Caption: Strategic workflow for procuring this compound.

Expert Insight: For early-stage discovery, standard catalog purity (e.g., 97%) is often sufficient. However, for late-stage lead optimization or preclinical studies, requesting a lot-specific CoA to scrutinize impurity profiles is crucial. Some suppliers, like ChemScene, also offer custom synthesis, which is vital when scaling up a promising intermediate.[5]

Core Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. Heterocyclic compounds containing nitrogen, such as pyridine derivatives, are foundational in the synthesis of pharmaceuticals and natural products.[9]

Key Synthetic Transformations and Applications

-

Intermediate for Quinolone Antibacterials: The picolinate structure is a precursor to quinolone and fluoroquinolone antibacterials.[10][11] The synthesis often involves complex cyclization reactions where the pyridine ring becomes part of the final fused ring system. Research in this area focuses on creating novel derivatives to combat antibiotic resistance.[11]

-

Scaffold for Bioactive Nicotinonitriles: The 2-amino-3-cyanopyridine scaffold, which can be derived from precursors like this compound, is a highly reactive intermediate used to produce a wide range of pharmaceutical drugs.[9] Introducing different aryl groups can significantly enhance the biological activities of the resulting compounds, leading to potential anticancer agents.[9]

-

Building Block for Complex Heterocycles: The dual functionality allows for stepwise chemical modifications, making it a valuable starting material for creating diverse chemical libraries for high-throughput screening.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure reagent integrity and user safety.

-

Safety: The compound is classified as harmful if swallowed (H302) and is associated with the GHS07 pictogram (Harmful).[2][4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Suppliers recommend storing the material at room temperature in a tightly sealed container.[2] It should be kept away from strong oxidizing agents.

-

Disposal: Dispose of unused material and its container in accordance with local, regional, and national regulations.

Representative Experimental Protocol: Amide Bond Formation

To illustrate its utility, the following is a representative, generalized protocol for the synthesis of a picolinamide derivative, a common subsequent step in a drug discovery workflow. Note: This protocol is for illustrative purposes and must be adapted and optimized for a specific substrate and scale.

Objective: To synthesize N-benzyl-6-cyanopicolinamide from this compound and benzylamine.

Materials:

-

This compound (1 eq.)

-

Benzylamine (1.1 eq.)

-

Trimethylaluminum (2 M in toluene, 1.2 eq.)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1 eq.) and anhydrous toluene. Stir the mixture at room temperature to form a solution or suspension.

-

Amine Addition: Add benzylamine (1.1 eq.) to the flask via syringe and stir for 5 minutes.

-

Amidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trimethylaluminum solution (1.2 eq.) dropwise via syringe. Causality Note: Trimethylaluminum acts as a powerful Lewis acid, activating the ester carbonyl towards nucleophilic attack by the amine, enabling amide formation at lower temperatures than thermal methods and minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Dilute with ethyl acetate and stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-benzyl-6-cyanopicolinamide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This protocol demonstrates a standard, reliable method for converting the ethyl ester functionality into a diverse range of amides, which is a cornerstone of medicinal chemistry programs for exploring structure-activity relationships (SAR).

Conclusion

This compound is more than a mere catalog chemical; it is a strategic and enabling tool for the modern drug discovery laboratory. Its commercial availability from multiple reputable suppliers ensures a stable supply chain for research and development. Understanding its chemical properties, synthetic versatility, and the nuances of procurement allows scientists to fully leverage this powerful building block in the creation of novel, bioactive molecules with therapeutic potential.

References

- 1. This compound | C9H8N2O2 | CID 13415158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 97483-79-9 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 97483-79-9 [sigmaaldrich.cn]

- 5. chemscene.com [chemscene.com]

- 6. cenmed.com [cenmed.com]

- 7. 1483764-94-8|Ethyl 5-cyano-6-methylpicolinate|BLD Pharm [bldpharm.com]

- 8. 97316-55-7|Ethyl 3-cyanopicolinate|BLD Pharm [bldpharm.com]

- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 6-Cyanopicolinate: A Bifunctional Linchpin for Advanced Heterocyclic Synthesis

A Technical Guide for Drug Discovery and Materials Science Professionals

The relentless pursuit of novel molecular architectures with tailored functions lies at the heart of modern drug discovery and materials science. Within this landscape, nitrogen-containing heterocycles are paramount, representing a class of "privileged structures" that are foundational to a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available building blocks, Ethyl 6-Cyanopicolinate has emerged as a particularly versatile and powerful scaffold. Its unique arrangement of a pyridine ring, an electrophilic nitrile, and a readily transformable ethyl ester group provides a trifecta of reactive sites, enabling chemists to forge complex heterocyclic systems with remarkable efficiency and precision.

This guide serves as an in-depth exploration of this compound as a strategic building block. We will dissect its core reactivity, provide field-proven experimental protocols for its key transformations, and illustrate its application in the logical construction of high-value molecular targets.

Core Attributes and Synthesis

This compound is a stable, solid compound at room temperature, making it convenient to handle and store in a laboratory setting. Its bifunctional nature is the cornerstone of its synthetic utility, allowing for sequential or, in some cases, one-pot transformations of its cyano and ester moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 97483-79-9 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 71-72 °C | [2] |

| Boiling Point | 330.0 ± 27.0 °C at 760 mmHg | [2] |

While commercially available from numerous suppliers, understanding its synthesis provides insight into the broader chemistry of pyridine functionalization. A common and effective strategy to introduce a cyano group onto an aromatic amine is the Sandmeyer reaction .[1][3][4] This classic transformation involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. In the context of our building block, this would logically start from ethyl 6-aminopicolinate.

The overall synthetic logic is as follows:

-

Esterification: Picolinic acid is first converted to its ethyl ester, typically via Fischer esterification using ethanol and a strong acid catalyst.

-

Nitration & Reduction: The pyridine ring is nitrated, and the resulting nitro-picolinate is subsequently reduced to form ethyl 6-aminopicolinate.

-

Sandmeyer Cyanation: The amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, yielding the target molecule.

This pathway highlights the modularity of pyridine chemistry and provides a basis for creating a wide array of substituted picolinate building blocks.

The Cyano Group: A Gateway to Fused and Annulated Heterocycles

The nitrile functionality is not merely a passive substituent; it is an active participant in a host of powerful chemical transformations, most notably in the construction of five-membered heterocyclic rings.

One of the most valuable transformations of the cyano group is its conversion into a tetrazole ring via [3+2] cycloaddition with an azide source. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and cell permeability. This makes the nitrile-to-tetrazole switch a cornerstone of modern medicinal chemistry.[5]

The reaction is typically catalyzed by zinc salts or promoted by microwave irradiation, which significantly accelerates the cycloaddition.[5] The choice of azide source (e.g., sodium azide, trimethylsilyl azide) and catalyst allows for fine-tuning of the reaction conditions to accommodate a wide range of substrates.

This transformation is exceptionally reliable and high-yielding, providing a robust method for incorporating the tetrazole motif. A detailed protocol is provided in the experimental section.

The Ethyl Ester: A Handle for Molecular Elaboration

The ethyl ester at the C2 position serves as a versatile handle for introducing diversity and linking the picolinate core to other molecular fragments. Standard transformations such as hydrolysis to the carboxylic acid, reduction to the primary alcohol, or conversion to amides are all readily achievable.

The most common application of the ester functionality is its conversion to an amide via reaction with a primary or secondary amine. This reaction is fundamental to drug development, allowing for the facile connection of the heterocyclic core to other pharmacophores or peptidic structures. The reaction can be achieved by direct aminolysis at elevated temperatures or, more commonly, by first hydrolyzing the ester to the corresponding picolinic acid and then employing standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This two-step approach offers greater control and is generally higher yielding for less reactive amines.

The Pyridine Ring: A Platform for Cross-Coupling

While the parent this compound is not primed for cross-coupling, halogenated derivatives are exceptional substrates for forming carbon-carbon bonds. For instance, Ethyl 3-chloro-6-cyanopicolinate serves as an excellent precursor for transition-metal-catalyzed reactions.[6]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are powerful tools for constructing biaryl systems.[4] By using a halogenated analog of our building block, researchers can readily introduce aryl or heteroaryl substituents onto the pyridine ring. This strategy is extensively used in the synthesis of complex ligands for catalysis, functional dyes for materials science, and intricate scaffolds for medicinal chemistry.

The ability to leverage these robust and well-understood coupling reactions significantly expands the synthetic space accessible from the cyanopicolinate core, enabling the construction of highly functionalized and sterically congested pyridine derivatives.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, reflecting best practices and established methodologies.

-

Rationale: This protocol details the conversion of the nitrile to a tetrazole ring and subsequent saponification of the ethyl ester in a one-pot procedure. Zinc chloride is used as a mild Lewis acid to activate the nitrile towards nucleophilic attack by the azide anion.

-

Procedure:

-

To a solution of this compound (1.0 eq) in a 2:1 mixture of water and isopropanol, add sodium azide (3.0 eq) and zinc chloride (1.5 eq).

-

Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (3.0 eq) in water and stir at 60 °C for 2-4 hours to effect saponification of the ethyl ester.

-

Cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the title compound.

-

-

Rationale: This two-step protocol is a robust method for forming amides, particularly with less nucleophilic or sterically hindered amines. It involves the hydrolysis of the ester followed by a standard HATU-mediated amide coupling.

-

Step A: Saponification

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

-

Acidify the reaction mixture to pH 4-5 with 1N HCl and extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-cyanopicolinic acid.

-

-

Step B: Amide Coupling

-

Dissolve 6-cyanopicolinic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-16 hours), dilute the reaction mixture with water and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel.

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic linchpin for the assembly of complex heterocyclic systems. Its dual functionality allows for a diverse range of chemical transformations, from the construction of bioisosteric tetrazoles to the elaboration of complex side chains via amide coupling. Furthermore, its halogenated derivatives provide access to the powerful world of transition-metal-catalyzed cross-coupling, enabling the synthesis of highly decorated pyridine scaffolds. For researchers, scientists, and drug development professionals, mastering the chemistry of this building block opens a gateway to novel molecular entities with the potential to address significant challenges in medicine and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Reactivity of the Cyano Group in Ethyl 6-Cyanopicolinate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-cyanopicolinate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with an ethyl ester at the 2-position and a cyano group at the 6-position, presents a unique electronic landscape that dictates the reactivity of its functional groups. The pyridine ring, being an electron-deficient aromatic system, exerts a strong electron-withdrawing effect. This effect is compounded by the ester group, further influencing the chemical behavior of the cyano (nitrile) moiety.

This guide provides a comprehensive exploration of the cyano group's reactivity in this compound. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and discuss the strategic implications of these reactions in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The inherent polarity of the carbon-nitrogen triple bond (C≡N), amplified by the electronic environment of the picolinate scaffold, renders it susceptible to a variety of chemical transformations, making it a versatile synthetic handle.

| Property | Value | Reference |

| CAS Number | 97483-79-9 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Physical Form | Solid | [1][3] |

| Melting Point | 71-72 °C | [1] |

Reduction of the Cyano Group to a Primary Amine

The conversion of the cyano group to an aminomethyl group (-CH₂NH₂) is one of its most valuable transformations, as primary amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[4] This reduction can be achieved through several methods, each with distinct advantages and considerations.

Catalytic Hydrogenation

Catalytic hydrogenation represents the most atom-economical and industrially scalable method for nitrile reduction.[5] The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.

Mechanism & Causality: The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface. The C≡N bond is sequentially hydrogenated, typically through an imine intermediate (R-CH=NH), which is then further reduced to the primary amine (R-CH₂NH₂).

A significant challenge in catalytic hydrogenation is the potential for side reactions leading to the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines.[5][6] These side products arise from the reaction of the initially formed primary amine with the imine intermediate.[5] The choice of catalyst, solvent, and the addition of basic modifiers like ammonia are critical to suppress these side reactions and maximize the yield of the desired primary amine.[6]

Common Catalytic Systems:

-